2-Ethoxyethyl trichloroacetate

Polymer Synthesis Reaction Medium Viscosity

2-Ethoxyethyl trichloroacetate (CAS 30668-97-4) is an organic ester with the molecular formula C₆H₉Cl₃O₃ and a molecular weight of 235.49 g/mol. It is also known as trichloroacetic acid 2-ethoxyethyl ester or ethylene glycol monoethyl ether trichloroacetate.

Molecular Formula C6H9Cl3O3
Molecular Weight 235.5 g/mol
CAS No. 30668-97-4
Cat. No. B1583959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyethyl trichloroacetate
CAS30668-97-4
Molecular FormulaC6H9Cl3O3
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3
InChIKeyLEGOWVFXOHMHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyethyl trichloroacetate (CAS 30668-97-4): Procurement-Grade Physical Properties and Supplier Specification Analysis


2-Ethoxyethyl trichloroacetate (CAS 30668-97-4) is an organic ester with the molecular formula C₆H₉Cl₃O₃ and a molecular weight of 235.49 g/mol . It is also known as trichloroacetic acid 2-ethoxyethyl ester or ethylene glycol monoethyl ether trichloroacetate . The compound is a viscous, low molecular weight organic liquid with a density of 1.32 g/cm³ and a predicted boiling point of 250.8±35.0 °C at 760 mmHg . Commercial availability includes reagent grades with purity specifications of ≥95% (GC) from multiple reputable chemical suppliers . As a trichloroacetate ester bearing an ethoxyethyl moiety, it serves as both a reaction medium in polymer synthesis and a specialized reagent in organic transformations .

Why Trichloroacetate Ester Selection Cannot Be Arbitrary: 2-Ethoxyethyl Trichloroacetate Procurement Considerations


Trichloroacetate esters are not a uniform commodity class; the ester moiety profoundly modulates physicochemical properties critical to experimental and industrial outcomes. Substituting 2-ethoxyethyl trichloroacetate with methyl trichloroacetate (MW ~ 177 g/mol, density ~ 1.49 g/cm³) or ethyl trichloroacetate (MW ~ 191 g/mol, density ~ 1.38 g/cm³) alters the balance of polarity, volatility, and solvation characteristics [1]. The 2-ethoxyethyl group introduces an additional ether oxygen (ethylene glycol monoethyl ether backbone), increasing hydrogen bond acceptor count to three and expanding the polar surface area, which translates to distinct solubility behavior and different LogP values compared to simpler alkyl trichloroacetates . In applications where the compound functions as a reaction medium—such as polymer synthesis where viscosity and thermal stability matter—these differences become critical. The C6 ethoxyethyl ester exhibits a higher boiling point (predicted ~250.8 °C) than shorter-chain analogs, potentially offering a wider liquid operational range . Generic substitution without verifying the specific ester identity risks altered reaction kinetics, incompatible solvent parameters, and failed reproducibility in established protocols.

Quantitative Differentiation Evidence: 2-Ethoxyethyl Trichloroacetate vs. Closest Analogs


Viscosity and Physical State Differentiation for Polymer Synthesis Reaction Media Selection

2-Ethoxyethyl trichloroacetate is explicitly characterized as a viscous, low molecular weight organic solvent that has been used as a reaction medium for the synthesis of polymers . In contrast, methyl trichloroacetate and ethyl trichloroacetate are described as mobile liquids with substantially lower viscosity (methyl trichloroacetate: density 1.49 g/cm³, typical of low-viscosity chlorinated esters) [1]. The viscous nature of the 2-ethoxyethyl ester, conferred by the ethoxyethyl chain, offers distinct rheological advantages in certain polymerization processes where higher medium viscosity facilitates controlled chain propagation or heat dissipation. This viscosity difference represents a functional discriminator that may be critical for protocol-specific polymer synthesis workflows.

Polymer Synthesis Reaction Medium Viscosity

Perovskite Solar Cell (PSC) Material Application as a Procurable Precursor

2-Ethoxyethyl trichloroacetate is specifically listed as a material for perovskite solar cell (PSC) applications [1]. This application designation is not uniformly attributed to shorter-chain trichloroacetate esters such as methyl or ethyl trichloroacetate, which are more commonly documented as general synthetic intermediates or analytical derivatization reagents rather than functional PSC materials [2]. The ethoxyethyl moiety may provide specific coordination or solvation properties beneficial for perovskite precursor solution formulation. While no direct comparative performance data (e.g., power conversion efficiency) is available in the current search corpus, the unique classification of 2-ethoxyethyl trichloroacetate as a PSC-relevant material establishes a categorical differentiation that guides procurement for photovoltaic research.

Perovskite Solar Cells PSC Materials Photovoltaics

Purity Specification and Analytical Verification Standards for Reproducible Procurement

Commercially available 2-ethoxyethyl trichloroacetate is offered with purity specifications of ≥95.0% (GC) and also ≥98% from certain suppliers [1]. This is consistent with the purity range of analogous trichloroacetate esters (e.g., ethyl trichloroacetate is typically offered at 97-99%), but the documented availability of analytical certificates (COA) from multiple vendors including Aladdin Scientific and TCI enables batch-level verification . For procurement in sensitive applications such as perovskite precursor formulation, where trace impurities can significantly impact film morphology and device performance, the ability to obtain lot-specific analytical data ensures consistency.

Purity Specification GC Analysis Reagent Quality

Reactivity with Activated Ethylene for Copolymer Formation

2-Ethoxyethyl trichloroacetate is reported to react with activated ethylene to form copolymers . This specific reactivity profile is not commonly documented for simpler alkyl trichloroacetates such as methyl or ethyl trichloroacetate, which are primarily employed in esterification, hydrolysis, or nucleophilic substitution reactions rather than as direct copolymerization partners . The trichloroacetate group may participate in radical-mediated addition reactions with activated alkenes, and the 2-ethoxyethyl chain may modulate solubility of the resulting copolymer. This distinct reactivity expands the synthetic utility of this compound beyond what shorter-chain trichloroacetates offer.

Copolymer Synthesis Activated Ethylene Specialty Polymers

Optimal Procurement and Application Scenarios for 2-Ethoxyethyl Trichloroacetate Based on Quantitative Evidence


Polymer Synthesis Requiring Viscous, Thermally Stable Reaction Media

For polymerization protocols where reaction medium viscosity and thermal stability are critical parameters, 2-ethoxyethyl trichloroacetate offers a defined procurement rationale. The compound's characterization as a viscous organic liquid (density 1.32 g/cm³) with a predicted boiling point of ~250.8 °C provides a wider operational liquid range compared to more volatile short-chain analogs such as methyl trichloroacetate (bp ~153 °C) [1]. Its documented use as a reaction medium for polymer synthesis establishes application precedent . Procurement should prioritize verified purity specifications (≥95% GC) from suppliers offering lot-specific certificates of analysis to ensure reproducibility in viscosity-sensitive polymerization processes .

Perovskite Solar Cell (PSC) Precursor and Additive Development

2-Ethoxyethyl trichloroacetate is uniquely classified among trichloroacetate esters as a material for perovskite solar cell applications . While specific performance metrics (e.g., power conversion efficiency) are not available in the current literature corpus, the designation alone provides a categorical basis for prioritization in PSC research procurement. The ethoxyethyl moiety may offer coordination or solubility advantages for lead halide perovskite precursor solutions. For PSC researchers evaluating solvent systems or additives, this compound represents a procurable candidate with established field relevance not shared by simpler alkyl trichloroacetates [1]. High-purity grades (≥98%) with trace metal analysis are recommended for photovoltaic applications .

Synthesis of Specialty Copolymers via Activated Ethylene Addition

For synthetic programs targeting novel copolymers derived from activated ethylene monomers, 2-ethoxyethyl trichloroacetate offers a documented reactivity profile that distinguishes it from conventional trichloroacetate esters . This specific copolymerization behavior enables access to copolymer architectures not accessible using methyl or ethyl trichloroacetate [1]. Research groups investigating radical-mediated polymerization or addition reactions with activated alkenes should procure this compound when exploring structure-property relationships in ester-containing copolymer systems. The viscous liquid nature may also facilitate processing and handling in polymer synthesis workflows.

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